molecular formula C16H15BrClNO4 B4934202 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B4934202
M. Wt: 400.6 g/mol
InChI Key: ZRBQBCIFNQIZGJ-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a bromo and chloro-substituted phenoxy group, as well as a dimethoxy-substituted phenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQBCIFNQIZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-bromo-2-chlorophenol: This can be achieved by bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(4-bromo-2-chlorophenoxy)acetic acid: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic and amide groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 2-(4-bromo-2-chlorophenoxy)acetic acid and 3,4-dimethoxyaniline.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromo, chloro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-chlorophenoxy)-N-phenylacetamide: Lacks the dimethoxy substitution, which may affect its chemical reactivity and biological activity.

    2-(4-bromo-2-chlorophenoxy)-N-(3-methoxyphenyl)acetamide: Contains only one methoxy group, potentially altering its properties.

    2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: The position of the methoxy group can influence its interactions and stability.

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy group and the dimethoxy substitution on the phenyl group

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